molecular formula C8H4F3IN2 B2908371 6-Iodo-4-(trifluoromethyl)-1H-indazole CAS No. 2460757-46-2

6-Iodo-4-(trifluoromethyl)-1H-indazole

Cat. No.: B2908371
CAS No.: 2460757-46-2
M. Wt: 312.034
InChI Key: JYTGWLITHIRMLF-UHFFFAOYSA-N
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Description

6-Iodo-4-(trifluoromethyl)-1H-indazole is a heterocyclic compound with the molecular formula C9H5F3IN. This compound is characterized by the presence of an indazole ring substituted with an iodine atom at the 6th position and a trifluoromethyl group at the 4th position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-(trifluoromethyl)-1H-indazole typically involves the iodination of 4-(trifluoromethyl)-1H-indazole. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective iodination at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions include substituted indazoles, biaryl compounds, and various functionalized derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Iodo-4-(trifluoromethyl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Iodo-4-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The iodine atom can participate in halogen bonding, influencing the binding affinity to target proteins or enzymes. The indazole ring structure allows for interactions with various biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodo-4-(trifluoromethyl)-1H-indole
  • 6-Iodo-4-(trifluoromethyl)-1H-indole-2,3-dione
  • 3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives

Uniqueness

6-Iodo-4-(trifluoromethyl)-1H-indazole is unique due to the combination of the indazole ring with both iodine and trifluoromethyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the trifluoromethyl group enhances metabolic stability and bioavailability, while the iodine atom provides opportunities for further functionalization and derivatization.

Properties

IUPAC Name

6-iodo-4-(trifluoromethyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)6-1-4(12)2-7-5(6)3-13-14-7/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTGWLITHIRMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)C=NN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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